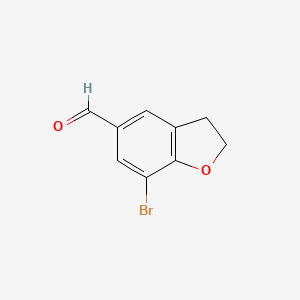
7-溴-2,3-二氢-1-苯并呋喃-5-甲醛
描述
7-Bromo-2,3-dihydro-1-benzofuran-5-carbaldehyde: is an organic compound with the molecular formula C9H7BrO2 and a molecular weight of 227.06 g/mol It is a derivative of benzofuran, characterized by the presence of a bromine atom at the 7th position and an aldehyde group at the 5th position of the benzofuran ring
科学研究应用
Chemistry: 7-Bromo-2,3-dihydro-1-benzofuran-5-carbaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine: Benzofuran derivatives have been studied for their anticancer, antiviral, and antibacterial properties . The presence of the bromine atom and the aldehyde group in this compound may enhance its biological activity and specificity.
Industry: In the industrial sector, 7-Bromo-2,3-dihydro-1-benzofuran-5-carbaldehyde can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the synthesis of polymers, dyes, and other industrial products.
作用机制
Target of Action
It is known that benzofuran derivatives have shown significant cell growth inhibitory effects in various types of cancer cells , suggesting that they may target proteins or enzymes involved in cell proliferation.
Mode of Action
Benzofuran derivatives have been found to exhibit anticancer activities , which could be due to their interaction with cellular targets leading to the inhibition of cell growth.
Biochemical Pathways
Given the anticancer activities of benzofuran derivatives , it can be inferred that they may affect pathways related to cell growth and proliferation.
Result of Action
, benzofuran derivatives have been found to exhibit significant cell growth inhibitory effects in various types of cancer cells. This suggests that the compound may lead to the inhibition of cell proliferation.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,3-dihydro-1-benzofuran-5-carbaldehyde typically involves the bromination of 2,3-dihydro-1-benzofuran followed by formylation. One common method includes the use of bromine (Br2) in the presence of a catalyst to introduce the bromine atom at the desired position. The subsequent formylation can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
化学反应分析
Types of Reactions:
Oxidation: The aldehyde group in 7-Bromo-2,3-dihydro-1-benzofuran-5-carbaldehyde can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like NH3 or RSH in the presence of a base.
Major Products:
Oxidation: 7-Bromo-2,3-dihydro-1-benzofuran-5-carboxylic acid.
Reduction: 7-Bromo-2,3-dihydro-1-benzofuran-5-methanol.
Substitution: 7-Substituted-2,3-dihydro-1-benzofuran-5-carbaldehyde derivatives.
相似化合物的比较
2,3-Dihydro-1-benzofuran-5-carbaldehyde: Lacks the bromine atom, which may result in different reactivity and biological activity.
7-Chloro-2,3-dihydro-1-benzofuran-5-carbaldehyde: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical properties and reactivity.
7-Bromo-2,3-dihydro-1-benzofuran-4-carbaldehyde:
Uniqueness: The presence of both the bromine atom and the aldehyde group at specific positions in 7-Bromo-2,3-dihydro-1-benzofuran-5-carbaldehyde makes it unique compared to other benzofuran derivatives.
属性
IUPAC Name |
7-bromo-2,3-dihydro-1-benzofuran-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c10-8-4-6(5-11)3-7-1-2-12-9(7)8/h3-5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMQBGKEMMQBSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875551-14-7 | |
| Record name | 7-bromo-2,3-dihydro-1-benzofuran-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
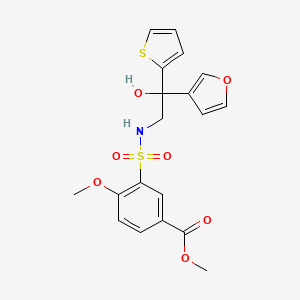
![5-[4-(2-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2408531.png)
![5-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B2408533.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-butylacetamide](/img/structure/B2408534.png)
![2-(4-chlorophenoxy)-2-methyl-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2408535.png)
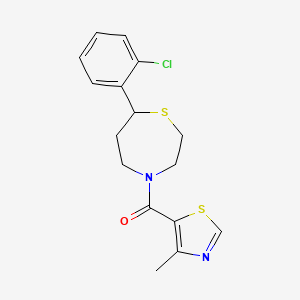
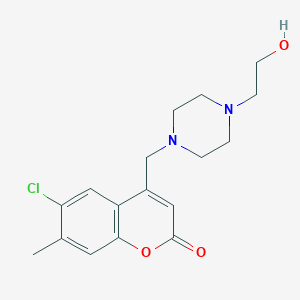
![N-(3-chlorophenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2408539.png)
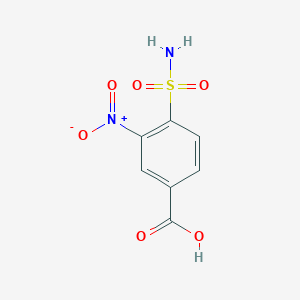
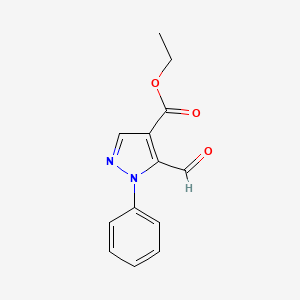
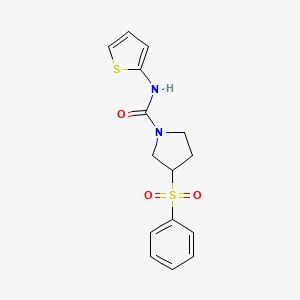
![2-ethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2408546.png)
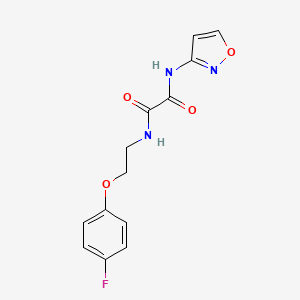
![3-(4-bromophenyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2408552.png)
